Bienvenue dans la boutique en ligne BenchChem!

Scammonin I

Antibacterial Staphylococcus aureus Multidrug Resistance

Scammonin I (also historically referred to as Jalapin) is a tetrasaccharide resin glycoside belonging to the Convolvulaceae glycolipid family, first isolated and structurally characterized from the roots of Convolvulus scammonia (scammony). Its full chemical identity is (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-β-D-glucopyranosyl-(1→4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-α-L-mannopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-6-deoxy-β-D-glucopyranosyl]oxy)-, intramol.

Molecular Formula C50H84O21
Molecular Weight 1021.2 g/mol
CAS No. 131747-25-6
Cat. No. B237941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScammonin I
CAS131747-25-6
Synonyms11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester
scammonin I
Molecular FormulaC50H84O21
Molecular Weight1021.2 g/mol
Structural Identifiers
SMILESCCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
InChIInChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+
InChIKeyDGRGOOVTCYVEDQ-KIBLKLHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scammonin I (CAS 131747-25-6): A Diester Resin Glycoside from Convolvulus scammonia with a Differentiated Pharmacological Profile for Scientific Procurement


Scammonin I (also historically referred to as Jalapin) is a tetrasaccharide resin glycoside belonging to the Convolvulaceae glycolipid family, first isolated and structurally characterized from the roots of Convolvulus scammonia (scammony) [1]. Its full chemical identity is (11S)-hydroxyhexadecanoic acid, 11-[(O-6-deoxy-4-O-(2(E)-methyl-1-oxo-2-butenyl)-β-D-glucopyranosyl-(1→4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-α-L-mannopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-6-deoxy-β-D-glucopyranosyl]oxy)-, intramol. 1,3‴-ester, with a molecular formula of C₅₀H₈₄O₂₁ and a molecular weight of 1021.20 g/mol [2]. This compound is distinguished from its closest in-class analogs by its specific diester acylation pattern, which underpins quantifiable differences in antibacterial potency, GABAergic mechanism, and anticonvulsant selectivity.

Why Scammonin I Cannot Be Interchanged with Scammonin II or Other In-Class Resin Glycosides: Acylation Pattern Dictates Bioactivity


Within the scammonin and orizabin series, seemingly minor variations in acylation produce large, quantifiable differences in pharmacodynamic behavior. Scammonin I is a diester bearing both tiglic acid (tga) and 2-methylbutyric acid (mba) esterifying groups on its tetrasaccharide core, whereas its closest analog Scammonin II (CAS 131747-24-5; C₄₅H₇₈O₂₀; MW 939.10) is a monoester carrying only the 2-methylbutyric acid moiety . This single acylation difference results in a 4- to 16-fold loss of antibacterial potency against methicillin-resistant and effluxing Staphylococcus aureus strains [1]. Furthermore, peracetylation of Scammonin I completely abolishes anti-staphylococcal activity (MIC > 512 μg/mL), confirming that the native acylation pattern is both essential and non-redundant [1]. These structure–activity data demonstrate that procurement of a generic 'resin glycoside fraction' or substitution with a structurally adjacent congener will not reproduce the specific biological profile of Scammonin I.

Scammonin I (131747-25-6) Product-Specific Quantitative Evidence Guide: Comparator-Backed Differentiation Data for Procurement Decisions


Antibacterial MIC: Scammonin I Is 4- to 16-Fold More Potent than Scammonin II Against Methicillin-Resistant and Effluxing S. aureus Strains

In a direct head-to-head panel screen of 22 convolvulaceous oligosaccharides, Scammonin I (compound 8) demonstrated markedly superior antibacterial activity compared to its closest structural analog Scammonin II (compound 9) across four S. aureus strains. Against the epidemic methicillin-resistant strain EMRSA-15, Scammonin I exhibited an MIC of 32 μg/mL versus 128 μg/mL for Scammonin II (4-fold difference). Against the TetK efflux pump-bearing strain XU-212, the MIC values were 128 μg/mL for Scammonin I versus 512 μg/mL for Scammonin II (4-fold difference). The largest differential was observed against the NorA-overexpressing strain SA-1199B, where Scammonin I registered an MIC of 32 μg/mL compared to 512 μg/mL for Scammonin II (16-fold difference) [1]. The activity of Scammonin I was confirmed to be bactericidal, with no regrowth detected upon subculture of inhibited wells [1].

Antibacterial Staphylococcus aureus Multidrug Resistance

Acylation-Dependent Activity: The Diester Core of Scammonin I Is Essential for Antibacterial Potency; Peracetylation Abolishes Activity

The antibacterial activity of Scammonin I is strictly dependent on its native diester acylation pattern. The peracetylated derivative of Scammonin I was completely inactive against all tested S. aureus strains (MIC > 512 μg/mL), a >16-fold loss of activity compared to native Scammonin I [1]. In the same study, Scammonin II—a monoester naturally lacking the tiglic acid (tga) esterifying group at the C-4 position of the terminal 6-deoxyglucose unit—was also essentially inactive (MIC 128–512 μg/mL across strains) and failed to potentiate norfloxacin in combination experiments [1]. The authors explicitly noted that 'the monoester compound 9 (scammonin II) was inactive and did not show a potentiation of activity in combination with a subinhibitory dose of the antibiotic norfloxacin' [1], whereas the diester Scammonin I maintained consistent activity comparable to tricolorin A (MIC 4–32 μg/mL) [1].

Structure-Activity Relationship Acylation Resin Glycoside

GABA Release Mechanism: Scammonin I Operates via a Calcium-Dependent, Sodium-Independent Pathway Distinct from Tyrianthin A and Tyrianthinic Acid VI

In an in vitro mouse brain cortical slice model, Scammonin I (S-1) evoked endogenous GABA release and increased GABA concentration in the incubation medium compared to controls. Critically, its mechanism was mechanistically distinct from two other resin glycosides isolated from the same plant (Ipomoea tyrianthina). In sodium-free medium, the GABA-releasing activity of Scammonin I and tyrianthin C (T-C) was not significantly affected, whereas the activity of tyrianthin A (T-A) and tyrianthinic acid VI (TA-VI) was substantially reduced. Conversely, in calcium-free conditions, Scammonin I and T-C effects were considerably diminished (GABA concentrations significantly reduced), while T-A and TA-VI were less affected [1]. This demonstrates that Scammonin I operates through a Ca²⁺-dependent, Na⁺-independent mechanism, in contrast to the Na⁺-dependent mechanism of T-A and TA-VI, thereby ruling out a non-specific pore-forming mode of action [1].

GABAergic Transmission Mechanism of Action Neuropharmacology

Anticonvulsant Selectivity: Scammonin I Protects Against PTZ-Induced Seizures Without Ileum Relaxant Activity, Unlike Scammonin II and Tyrianthin 6

In an in vivo murine model, intraperitoneal administration of Scammonin I (compound 8), Scammonin II (compound 9), and tyrianthin 6 (compound 6) all exhibited dose-dependent protective effects against pentylenetetrazole (PTZ)-induced seizures [1]. However, a key selectivity divergence was observed in isolated rat ileum assays: Scammonin II (9) and tyrianthin 6 (6) produced relaxant effects on spontaneous contractions, whereas Scammonin I (8) did not demonstrate this spasmolytic activity [1]. This indicates that Scammonin I possesses a cleaner anticonvulsant profile devoid of peripheral smooth muscle effects that could represent off-target activity, distinguishing it from its closest active congeners within the same experimental system.

Anticonvulsant Epilepsy Pentylenetetrazole

Structural Differentiation: Scammonin I (C₅₀H₈₄O₂₁; MW 1021.20) vs. Scammonin II (C₄₅H₇₈O₂₀; MW 939.10) – Physicochemical Identity Determines Procurement Purity Requirements

Scammonin I and Scammonin II are often co-isolated from the same plant source and share a common glycosidic acid scaffold (scammonic acid A), yet their molecular formulas differ substantially: Scammonin I is C₅₀H₈₄O₂₁ (exact mass 1020.5505 Da; MW 1021.20 g/mol) while Scammonin II is C₄₅H₇₈O₂₀ (MW 939.10 g/mol) [1]. This difference arises from the additional tiglic acid esterifying group (C₅H₆O₂) present in Scammonin I but absent in Scammonin II [2]. The structural divergence is further reflected in their chromatographic behavior: Scammonin I and II were separated and individually characterized from the ether-soluble jalapin fraction using distinct isolation protocols, confirming they are not interchangeable even in crude extract form [2]. Any procurement specification that does not include orthogonal identity confirmation (e.g., HR-MS exact mass, NMR acylation pattern, or HPLC retention time relative to a Scammonin I authentic standard) risks supplying Scammonin II or mixed congeners.

Molecular Identity Quality Control Analytical Chemistry

Scammonin I (CAS 131747-25-6): Evidence-Backed Research and Industrial Application Scenarios Based on Quantified Differentiation


Anti-MRSA and Multidrug Efflux Pump Inhibitor Discovery: Scammonin I as a Diester Lead Scaffold

Scammonin I is the appropriate procurement choice for antibacterial discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and multidrug efflux pump inhibition. Its MIC of 32 μg/mL against EMRSA-15 and 32 μg/mL against the NorA-overexpressing SA-1199B strain, combined with its 4–16-fold potency advantage over Scammonin II [1], establishes it as the most potent antibacterial member of the scammonin series. The demonstrated bactericidal mode of action and the essential nature of its native diester acylation—underscored by the complete loss of activity upon peracetylation (MIC > 512 μg/mL) [1]—make it a well-characterized starting point for medicinal chemistry SAR expansion. Programs should specify Scammonin I (CAS 131747-25-6) with orthogonal identity confirmation (HR-MS exact mass 1020.5505 Da) to avoid contamination with the inactive monoester Scammonin II.

GABAergic Neuropharmacology: Isolating the Calcium-Dependent Mechanism of Action

Neuroscience laboratories investigating GABAergic transmission mechanisms should procure Scammonin I as a selective tool compound to study the Ca²⁺-dependent, Na⁺-independent pathway of endogenous GABA release. Unlike tyrianthin A and tyrianthinic acid VI—which operate through a Na⁺-dependent mechanism from the same botanical source—Scammonin I provides a clean experimental probe that is unaffected by sodium-free conditions but substantially attenuated in calcium-free medium [2]. This mechanistic selectivity allows researchers to dissect the Ca²⁺-dependent component of presynaptic GABA release without confounding Na⁺-dependent contributions, an experimental design that is not feasible with mixed resin glycoside extracts or with Scammonin II, for which GABAergic data are not available at equivalent mechanistic resolution.

Anticonvulsant Drug Discovery: A Selectivity-Advantaged Lead Without Peripheral Spasmolytic Off-Target Activity

For anticonvulsant screening cascades, Scammonin I offers a therapeutically relevant differentiation: it retains dose-dependent protective efficacy against pentylenetetrazole (PTZ)-induced seizures in mice, yet it uniquely lacks the relaxant effect on isolated rat ileum spontaneous contractions that is exhibited by both Scammonin II and tyrianthin 6 in the same assay system [3]. This dissociation between central anticonvulsant efficacy and peripheral smooth muscle activity positions Scammonin I as a selectivity-advantaged lead compound. Procurement of Scammonin I rather than Scammonin II is essential for programs that wish to pursue anticonvulsant activity without simultaneously engaging gastrointestinal smooth muscle targets, which could confound in vivo efficacy readouts and tolerability assessments.

Natural Product Reference Standard and Botanical Authentication Programs

Regulatory and pharmacopoeial laboratories engaged in the quality control of Scammoniae Radix (Convolvulus scammonia root), Orizabae Tuber, or Jalapae Tuber should specify Scammonin I as a primary chemical marker compound. Its unambiguous molecular identity (C₅₀H₈₄O₂₁; exact mass 1020.5505 Da; distinct tiglic acid ¹H-NMR signature) [4][5] and its status as the principal component of the ether-soluble jalapin fraction make it a technically superior reference standard compared to minor congeners. The 82 Da mass difference from Scammonin II enables definitive LC-HRMS discrimination even in complex botanical matrices, supporting compliance with the increasing regulatory expectation for mass spectrometry-based identity testing of botanical reference materials.

Quote Request

Request a Quote for Scammonin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.